1-acetyl-4-iodo-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry Research
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This structural motif is a cornerstone in heterocyclic chemistry, largely due to its prevalence in a vast number of biologically active compounds and its utility as a synthetic scaffold. mdpi.comnih.govijraset.comresearchgate.net
The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comijraset.com The initial synthesis of substituted pyrazoles was also accomplished by Knorr in the same year through the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine. mdpi.comnih.govglobalresearchonline.net However, the parent pyrazole was first synthesized by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com Since these early discoveries, the chemistry of pyrazoles has expanded significantly, with a vast number of synthetic methods being developed over the years. mdpi.comnih.gov
Substituted pyrazoles are highly valued in organic synthesis for their ability to serve as versatile intermediates. mdpi.comresearchgate.net The presence of different functional groups on the pyrazole ring allows for a wide array of chemical modifications, making them key building blocks in the construction of complex molecular architectures. nih.govencyclopedia.pub Modern synthetic strategies, including multicomponent reactions and flow chemistry, have been employed to create diverse libraries of substituted pyrazoles efficiently. mdpi.comrsc.org These advanced methodologies often focus on achieving high regioselectivity and yield, which is crucial for the practical application of these compounds in further synthetic endeavors. mdpi.commdpi.com
Overview of N-Acetylation in Heterocyclic Compound Functionalization
N-acetylation is a fundamental and widely utilized transformation in organic synthesis for the functionalization of nitrogen-containing heterocyclic compounds. fortunejournals.com This reaction involves the introduction of an acetyl group onto a nitrogen atom, which can serve multiple purposes. It can act as a protecting group, modulating the reactivity of the nitrogen atom, or it can be a key structural element in the final target molecule. fortunejournals.com The process of N-acetylation is a common motif in both pharmaceutical and agrochemical research. fortunejournals.com Various methods have been developed for N-acetylation, often employing reagents like acetyl chloride or acetic anhydride. fortunejournals.comresearchgate.net
Strategic Importance of Iodine Substitution in Pyrazole Systems
The introduction of an iodine atom onto the pyrazole ring is a strategic decision in synthetic chemistry, primarily due to the unique reactivity it imparts to the molecule. researchgate.netnih.govmit.edunih.gov
The C-4 position of the pyrazole ring is the most common site for electrophilic substitution, including halogenation. researchgate.netpublishatcj.com This regioselectivity is a well-established principle in pyrazole chemistry. researchgate.net Various reagents and conditions have been developed for the efficient iodination of the C-4 position. researchgate.netmetu.edu.trresearchgate.net The resulting 4-iodopyrazoles are valuable intermediates, as the iodine atom can be readily displaced or participate in a variety of subsequent reactions. researchgate.netplos.org
Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netmit.edunih.govfacs.websiteacs.org The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides more reactive in the oxidative addition step of the catalytic cycle. nih.govacs.org This enhanced reactivity often leads to higher reaction efficiencies and allows for milder reaction conditions. nih.gov Consequently, the presence of an iodine atom on the pyrazole ring, as in 1-acetyl-4-iodo-1H-pyrazole, opens up a vast array of possibilities for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and complex pyrazole derivatives. rsc.org
Research Objectives for this compound Investigations
The investigation of this compound and its derivatives is driven by several key research objectives aimed at advancing synthetic methodology and enabling the discovery of new functional molecules.
A primary objective has been the development of novel and efficient synthetic routes . Researchers have focused on creating methods that are selective, operate under mild conditions, and are applicable to a wide range of substrates. A significant achievement in this area is the development of a room temperature, ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.govorganic-chemistry.org This method provides a direct and high-yielding pathway to 1-acyl-4-iodo-1H-pyrazoles from readily available 2-alkyn-1-ones and acetylhydrazine. nih.govorganic-chemistry.org Prior to this, the iodination of 1-acylpyrazoles was not well-documented, making this a notable advancement in pyrazole chemistry. nih.gov
Another critical research goal is to evaluate and expand the substrate scope of these synthetic methods. To establish the generality and utility of a new reaction, it must be tested with starting materials bearing a diverse array of functional groups. Research has systematically explored the synthesis of 1-acetyl-4-iodopyrazoles with various substituents at the 3 and 5 positions, including electron-donating and electron-withdrawing aryl groups, as well as alkyl and vinylic moieties. nih.gov This objective aims to understand the electronic and steric limitations of the reaction, thereby defining its applicability for creating a broad library of iodinated pyrazole building blocks. The findings indicate that while many aryl and alkyl groups are well-tolerated, some substrates, like those with vinylic groups, may result in lower yields. nih.gov
A central and overarching objective is the synthesis of versatile intermediates for cross-coupling reactions . The primary motivation for preparing 1-acetyl-4-iodo-1H-pyrazoles is their utility in palladium-catalyzed reactions. nih.govorganic-chemistry.org These iodinated heterocycles are designed to be key partners in Sonogashira, Heck, and Suzuki couplings, which are powerful tools for constructing complex organic molecules. nih.govorganic-chemistry.org Research aims to provide a robust supply of these building blocks to facilitate the synthesis of novel compounds with potential applications in drug discovery and agricultural science. nih.gov The enhanced reactivity of the C-I bond makes these intermediates particularly valuable for chemists seeking to perform efficient and reliable cross-coupling transformations. nih.gov
The table below presents detailed findings from a study focused on the synthesis of various substituted 1-acetyl-4-iodopyrazoles, illustrating the successful application of the ICl-induced dehydration/iodination methodology.
Table 1: Synthesis of Substituted 1-Acetyl-4-iodopyrazoles
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 1-acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 95 |
| 2 | Phenyl | 4-EtO₂CC₆H₄ | 1-acetyl-3-phenyl-4-iodo-5-(4-ethoxycarbonylphenyl)-1H-pyrazole | 82 |
| 3 | Phenyl | n-Butyl | 1-acetyl-3-phenyl-5-butyl-4-iodo-1H-pyrazole | 92 |
| 4 | Phenyl | 1-Cyclohexenyl | 1-acetyl-3-phenyl-5-(1-cyclohexenyl)-4-iodo-1H-pyrazole | 24 |
Data sourced from Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-acyl-4-iodo-1H-pyrazoles |
| 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles |
| 2-alkyn-1-ones |
| acetylhydrazine |
| iodine monochloride (ICl) |
| lithium carbonate (Li₂CO₃) |
| 1-acetyl-4-iodo-3,5-diphenyl-1H-pyrazole |
| 1-acetyl-3-phenyl-4-iodo-5-(4-ethoxycarbonylphenyl)-1H-pyrazole |
| 1-acetyl-3-phenyl-5-butyl-4-iodo-1H-pyrazole |
| 1-acetyl-3-phenyl-5-(1-cyclohexenyl)-4-iodo-1H-pyrazole |
| 4-iodopyrazoles |
| 1-acylpyrazoles |
| aryl iodides |
| aryl bromides |
| aryl chlorides |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572049 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-52-2 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 1 Acetyl 4 Iodo 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on 1-acetyl-4-iodo-1H-pyrazole
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including pyrazoles. wikipedia.org The regioselectivity of this reaction is governed by the electronic properties of the pyrazole (B372694) ring and its substituents.
Reactivity at C-4 Position and Influence of Substituents
The pyrazole ring is an electron-rich aromatic system, but the two adjacent nitrogen atoms influence the electron density distribution. Computational and experimental studies show that the C-4 position of the pyrazole ring has the highest electron density, making it the most susceptible site for electrophilic attack. quora.com Consequently, reactions such as halogenation, nitration, and sulfonation typically occur at this position. scribd.com
The introduction of the iodine atom at the C-4 position to form 4-iodopyrazoles is itself an electrophilic substitution reaction. researchgate.netresearchgate.net The N-acetyl group on this compound is strongly electron-withdrawing. This deactivates the pyrazole ring towards further electrophilic aromatic substitution, making subsequent reactions of this type at other ring positions (C-3 or C-5) challenging under standard conditions. The primary role of the C-4 iodo substituent is not to undergo further electrophilic substitution but to serve as a leaving group in other reaction types.
Selective Functionalization at Other Ring Positions
Given that the C-4 position is already occupied and the ring is deactivated by the N-acetyl group, alternative strategies are required to functionalize the C-3 or C-5 positions. A modern and powerful method for this is the palladium-catalyzed direct C-H bond arylation. Research has demonstrated that N-protected pyrazole derivatives bearing a halogen (bromo or iodo) at the C-4 position can undergo selective arylation at the C-5 position. rsc.orgrsc.org
This reaction is highly chemoselective, meaning the C-H bond at the C-5 position reacts in preference to the C-I bond at the C-4 position. rsc.orgrsc.org This allows for a stepwise functionalization, where the C-5 position is first arylated, leaving the C-4 iodo group intact for subsequent cross-coupling reactions. A simple, phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in DMA with potassium acetate as the base, has proven effective for this transformation. rsc.org The reaction is sensitive to steric hindrance; substituents on the N-1 position or on the coupling partner can influence the reaction's efficiency. rsc.org For instance, N-phenylpyrazole shows lower reactivity compared to N-methyl or N-benzyl analogues, which is attributed to the steric bulk of the phenyl group partially blocking the C-5 position. rsc.org
Nucleophilic Substitution Reactions and Their Limitations
Direct nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the N-acetyl group provides some electron-withdrawing character, but uncatalyzed nucleophilic displacement of the C-4 iodine is generally difficult.
However, metal-catalyzed processes can facilitate nucleophilic substitution. A notable example is the copper(I)-catalyzed coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. nih.gov This direct C4-O functionalization has been achieved using a protocol with CuI as the catalyst, a phenanthroline-based ligand, and a base under microwave irradiation. nih.gov This method allows for the introduction of various alkoxy groups at the C-4 position.
Limitations of nucleophilic substitution on 4-iodopyrazoles include:
Need for Activation: Uncatalyzed SNAr reactions are generally not feasible unless additional, powerful electron-withdrawing groups (like a nitro group) are present on the ring.
Catalyst Requirement: For less activated systems, a transition metal catalyst, such as copper, is often necessary to promote the reaction. nih.gov
Substrate Scope: The efficiency of these catalyzed reactions can be dependent on the specific nucleophile and the nature of the substituent at the N-1 position of the pyrazole.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The carbon-iodine bond at the C-4 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation in modern organic synthesis and represent the most significant reactivity pathway for this substrate. nih.gov
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly effective for 4-iodopyrazole (B32481) derivatives, providing a direct route to 4-alkynylpyrazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
Studies on N-protected 3-iodo and 4-iodo-1H-pyrazoles have shown successful coupling with phenylacetylene (B144264) under standard Sonogashira conditions to yield the corresponding phenylethynyl pyrazole derivatives in high yields. researchgate.netresearchgate.net The N-protecting group is crucial as the N-H of unprotected pyrazoles can interfere with the transition metal catalyst. researchgate.net The N-acetyl group in the title compound serves this purpose while also activating the molecule.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 1 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 70 °C, 24h | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 88 | researchgate.net |
| 2 | 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 70 °C, 24h | 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58 | researchgate.net |
| 3 | 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 70 °C, 24h | 1-(1-ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 92 | researchgate.net |
Suzuki-Miyaura Coupling and Related Reactions
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, joining an organoboron species (like a boronic acid) with an organic halide. nih.gov This reaction is widely used to create biaryl structures and is highly applicable to 4-iodopyrazoles for the synthesis of 4-arylpyrazoles.
The versatility of this reaction has been demonstrated on various 4-iodopyrazole systems. For instance, after a selective C-5 arylation of 1-benzyl-4-iodopyrazole via C-H activation, the remaining C-4 iodo group can readily undergo a Suzuki-Miyaura reaction with phenylboronic acid. rsc.org This sequential functionalization highlights the synthetic utility of the C-I bond. Using a phosphine-free system of Pd(OAc)₂, the C4-arylated product was obtained in good yield, demonstrating the robustness of the C-I bond for this transformation. rsc.org Microwave-promoted Suzuki coupling has also been shown to be an efficient method for synthesizing 4-aryl pyrazoles from 4-iodo-1-methyl-1H-pyrazole.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst System | Base | Conditions | Product | Yield (%) | Reference |
| 1 | 1-benzyl-5-(p-cyanophenyl)-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMA, 150 °C | 1-benzyl-5-(p-cyanophenyl)-4-phenylpyrazole | 74 | rsc.org |
| 2 | 4-iodo-1,3,5-trimethylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-dioxane/H₂O, 90 °C, 6h | 1,3,5-trimethyl-4-phenylpyrazole | 85 | researchgate.net |
| 3 | 4-iodo-1,3,5-trimethylpyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-dioxane/H₂O, 90 °C, 6h | 4-(4-methoxyphenyl)-1,3,5-trimethylpyrazole | 90 | researchgate.net |
Table 2: Examples of Suzuki-Miyaura coupling reactions on substituted 4-iodopyrazoles.
Derivatization Strategies for this compound
Derivatization of this compound can be strategically approached by targeting the acetyl group or the pyrazole nitrogen. These modifications allow for the introduction of diverse functional groups, further expanding its utility as a synthetic building block.
Modification of the Acetyl Group
The N-acetyl group on the pyrazole ring is a key site for modification, primarily through its removal (deacetylation). The acetyl group acts as a protecting group for the pyrazole nitrogen, and its cleavage is often the first step toward further functionalization at this position.
Deacetylation (Hydrolysis): The most common modification of the N-acetyl group is its hydrolytic cleavage to yield the N-H pyrazole, 4-iodo-1H-pyrazole. This transformation is typically achieved under basic or acidic conditions, although harsh conditions can sometimes be incompatible with other functional groups in the molecule. nih.gov Milder, chemoselective methods have also been developed, particularly in the context of complex molecules like nucleosides. For instance, reagents like Schwartz's reagent (Cp₂ZrHCl) have been used for the mild and selective N-deacetylation of protected nucleosides. nih.gov Enzymatic methods, using deacetylases, also offer a highly specific and gentle means of removing acetyl groups. nih.govresearchgate.net
The deacetylation reaction unmasks the N1-position of the pyrazole ring, making it available for subsequent functionalization.
| Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Chemical Hydrolysis | Strong acid or base (e.g., HCl, NaOH) | Standard method, but can lack selectivity. | nih.gov |
| Mild Chemical Deacetylation | Schwartz's reagent (Cp₂ZrHCl); Hydroxylamine (NH₂OH) | Chemoselective; compatible with sensitive functional groups. | nih.govgoogle.com |
| Enzymatic Deacetylation | Acylase I or other deacetylases | Highly specific and occurs under mild, physiological conditions. | nih.gov |
Functionalization of the Pyrazole Nitrogen
Following the removal of the acetyl group, the resulting 4-iodo-1H-pyrazole can be functionalized at the N1 position. N-alkylation is a common strategy to introduce a wide variety of substituents, which is crucial for tuning the molecule's biological and physical properties.
A range of methods for the N-alkylation of pyrazoles has been developed. google.comgoogle.com These often involve the reaction of the N-H pyrazole with an alkylating agent in the presence of a base. More recently, catalytic methods have been developed to improve efficiency and substrate scope.
N-Alkylation Methods:
With Alkyl Halides: A traditional method involves reacting the pyrazole with an alkyl halide (e.g., iodomethane) in the presence of a base like potassium carbonate or sodium hydride. nih.gov
With Trichloroacetimidates: A newer, acid-catalyzed method utilizes trichloroacetimidate (B1259523) electrophiles. This approach avoids the need for strong bases and often proceeds under mild conditions. mdpi.com
Enzymatic Alkylation: Biocatalytic methods using engineered enzymes have emerged, offering exceptional regioselectivity (>99%) for pyrazole alkylation with simple haloalkanes. nih.gov
| Alkylation Method | Electrophile | Promoter/Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Classical N-Alkylation | Alkyl Halides (e.g., R-I, R-Br) | Base (e.g., K₂CO₃, NaH) | Well-established, widely used. | nih.gov |
| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., Camphorsulfonic acid) | Avoids strong bases, mild conditions. | mdpi.com |
| Biocatalytic Alkylation | Haloalkanes | Engineered Enzymes | Extremely high regioselectivity. | nih.gov |
Advanced Applications of 1 Acetyl 4 Iodo 1h Pyrazole in Material Science and Chemical Biology Research
Medicinal Chemistry Applications of 1-acetyl-4-iodo-1H-pyrazole Derivatives
The unique structural features of this compound make it a versatile starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. The acetyl group can influence the molecule's solubility and metabolic stability, while the iodine atom serves as a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
The design of bioactive scaffolds based on the this compound core involves a rational approach to optimize interactions with specific biological targets. The N-acetylation of pyrazoles is a known strategy in the functionalization of heterocyclic compounds, often used to modulate the reactivity of the nitrogen atom or to serve as a key structural element for biological activity. For instance, the replacement of a substituted phenyl ring at the N1 position with an acetyl group has been shown to increase the inhibitory activity and selectivity of pyrazole (B372694) derivatives towards certain enzymes. globalresearchonline.net
The iodine atom at the C4 position is of strategic importance. Halogenation at this position is a common modification in the design of pyrazole-based drugs. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, its utility in synthetic chemistry allows for the creation of diverse compound libraries for high-throughput screening.
Pyrazole derivatives are well-established as potent anticancer agents, with several approved drugs and numerous candidates in clinical trials. nih.govmdpi.com The anticancer potential of pyrazole-based compounds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Derivatives of this compound are rationally designed to target various enzymes implicated in cancer.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole scaffolds are prevalent in many kinase inhibitors. The design of this compound derivatives can be tailored to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and downstream signaling.
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Pyrazole derivatives have been shown to inhibit both topoisomerase I and II.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and tumor growth. The anti-inflammatory and anticancer properties of many pyrazole derivatives are attributed to their selective inhibition of COX-2.
| Molecular Target | Potential Role of this compound Derivatives |
| Kinases | Competitive inhibition at the ATP-binding site, disrupting signal transduction pathways essential for tumor growth. |
| Topoisomerases | Stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. |
| COX-2 | Selective inhibition of prostaglandin (B15479496) synthesis, reducing inflammation and angiogenesis in the tumor microenvironment. |
The derivatization of the this compound core can yield compounds with significant antiproliferative and pro-apoptotic effects on a variety of cancer cell lines. For instance, N-acetyl pyrazoline derivatives have demonstrated cytotoxic activity against several cancer cell lines. srrjournals.com The introduction of different substituents via the iodine handle can modulate the potency and selectivity of these effects. Studies on related pyrazole compounds have shown promising IC50 values against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). srrjournals.com
| Cancer Cell Line | Reported Activity of Related Pyrazole Derivatives |
| MCF-7 (Breast Cancer) | IC50 values in the low micromolar range. srrjournals.com |
| A549 (Lung Cancer) | Significant growth inhibition. srrjournals.com |
| HeLa (Cervical Cancer) | Potent cytotoxic effects observed. srrjournals.com |
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have a long history of being investigated for their antibacterial and antifungal properties. impactfactor.orgnih.gov The this compound scaffold offers a promising starting point for the development of new antimicrobial compounds.
A series of N-acetyl pyrazole derivatives has been synthesized and screened for in-vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against species like Aspergillus niger. researchgate.net The results indicated that specific substitutions on the pyrazole ring led to compounds with significant antimicrobial activity. The 4-iodo group on the pyrazole ring can be used to introduce moieties known to enhance antimicrobial efficacy.
| Microorganism | Activity of Related Pyrazole Derivatives |
| Staphylococcus aureus | Good to moderate activity. |
| Escherichia coli | Moderate activity. |
| Aspergillus niger | Significant antifungal activity. researchgate.net |
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many of these, like celecoxib, are based on a pyrazole structure. nih.gov These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Studies have shown that the N-acetyl group on the pyrazole ring can enhance anti-inflammatory activity. nih.gov The derivatization of the this compound core could lead to the discovery of potent and selective COX-2 inhibitors with improved safety profiles. These compounds would be expected to show efficacy in various models of inflammation, such as carrageenan-induced paw edema, and in pain models. nih.gov
Antiviral and Antitubercular Activities
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Extensive research into pyrazole derivatives has revealed significant potential in combating viral and mycobacterial infections. nih.govjapsonline.com
Antiviral Potential: Substituted pyrazole derivatives have demonstrated promising activity against a range of viruses. nih.gov For instance, certain 4,5-disubstituted pyrazoles have shown potent antiviral effects against a broad panel of viruses in cell cultures. nih.gov More specifically, newly synthesized 4-substituted pyrazole derivatives have been evaluated for their efficacy against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.govresearchgate.net In these studies, derivatives like hydrazone and thiazolidinedione achieved up to 100% protection against NDV, highlighting the pyrazole core's importance in antiviral drug design. nih.govresearchgate.net Other research has focused on designing 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives to identify new inhibitors for the Flaviviridae family of viruses. frontiersin.org Given these findings, this compound represents a promising starting point for the synthesis of novel antiviral agents. The iodo group at the C4 position is particularly advantageous, allowing for the introduction of various functional groups to optimize antiviral potency and spectrum.
Antitubercular Potential: Tuberculosis remains a major global health challenge, and novel therapeutics are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds with significant antitubercular activity. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that functionalization at the fourth position of the pyrazole ring is crucial for anti-mycobacterial activity. nih.gov For example, the pyrazole derivative NSC 18725 has been shown to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov Furthermore, hybrid molecules combining pyrazole-pyrazoline scaffolds with triazole and tetrazole moieties have exhibited excellent antitubercular activity against the H37Rv strain. nih.gov The presence of the iodo group in this compound allows for its use as a precursor to develop more complex pyrazole derivatives, potentially leading to the discovery of new and effective antitubercular drugs. japsonline.com
Table 1: Selected Pyrazole Derivatives and their Bioactivities
| Compound Class | Specific Activity | Target Organism/Virus | Reference |
|---|---|---|---|
| 4,5-disubstituted pyrazoles | Antiviral | Broad panel of viruses | nih.gov |
| 4-substituted pyrazole derivatives | Antiviral | Newcastle disease virus (NDV) | nih.govresearchgate.net |
| Pyrazole derivative NSC 18725 | Antitubercular | Mycobacterium tuberculosis | nih.gov |
Other Pharmacological Interventions (e.g., Antidiabetic, Anticonvulsant)
Beyond antimicrobial applications, the pyrazole scaffold is integral to drugs targeting a variety of other conditions, including diabetes and epilepsy. researchgate.netresearchgate.net
Antidiabetic Activity: Pyrazole derivatives have been extensively investigated for their potential in managing diabetes mellitus. researchgate.net They can act as activators or inhibitors of key enzymes involved in glucose metabolism. researchgate.net For example, various pyrazole-containing compounds have been identified as inhibitors of α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and sodium-glucose co-transporter-2 (SGLT2). researchgate.net A recent study on acyl pyrazole sulfonamides revealed potent α-glucosidase inhibition, with some compounds showing significantly higher activity than the standard drug, acarbose. nih.govnih.gov The molecular structure of this compound provides a foundation for creating new derivatives that could be explored for their antidiabetic properties. ekb.eg
Anticonvulsant Activity: Epilepsy is a neurological disorder for which new therapeutic options are continuously sought. Pyrazole derivatives have demonstrated significant anticonvulsant properties in various preclinical models. researchgate.netnih.gov The mechanism of action for many anticonvulsant drugs involves the inhibition of sodium channels, and certain 2,4(1H)-diarylimidazoles, which share structural similarities with functionalized pyrazoles, have shown this inhibitory activity. nih.gov Studies on novel substituted pyrazoles have identified compounds with potent anticonvulsive effects in maximal electroshock seizure and subcutaneous pentylenetetrazole assays, with some also reducing oxidative stress and inflammation. nih.gov The versatility of the this compound structure makes it an attractive candidate for the development of new anticonvulsant agents with potentially improved efficacy and safety profiles. ijper.org
Applications in Agrochemical Research
The utility of pyrazole derivatives extends from pharmaceuticals to agriculture, where they are used to develop effective crop protection agents. chemimpex.comnih.gov The pyrazole ring is a key component in several commercialized herbicides, pesticides, and fungicides. mdpi.com
Herbicidal Activity
Pyrazole-containing compounds constitute an important class of herbicides. researchgate.net Research into new pyrazole-4-carboxamide and 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles has shown that these derivatives can exhibit excellent herbicidal activities. mdpi.comresearchgate.net For instance, some compounds showed significant bleaching activity against green weeds and potent post-emergence herbicidal effects against species like Digitaria sanguinalis L.. mdpi.com The substituent at the 5-position of the pyrazole ring, in particular, has been found to play a crucial role in determining herbicidal activity. mdpi.com The this compound scaffold can be readily modified, especially at the C4 position, to generate libraries of new compounds for screening as potential herbicides.
Pesticidal and Fungicidal Potential
In addition to herbicidal action, pyrazole derivatives are valuable in the formulation of insecticides and fungicides. nih.govchemimpex.com A structurally related compound, 1-Benzyl-4-iodo-1H-pyrazole, is noted for its use in agrochemicals, acting as a potent fungicide and insecticide to enhance crop protection. chemimpex.com The presence of the iodine atom is known to enhance biological activity, making these compounds candidates for further exploration in crop protection. chemimpex.com This highlights the potential of this compound as a key building block for the synthesis of next-generation pesticides and fungicides.
Role as Intermediate in Complex Molecule Synthesis
Perhaps one of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The iodo-substituent at the C4 position is a key feature, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. arkat-usa.org
Precursor for Advanced Heterocyclic Systems
The 4-iodo-pyrazole moiety is a valuable building block for constructing more complex heterocyclic systems. arkat-usa.org It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. arkat-usa.org For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions with phenylacetylene (B144264) to yield more complex pyrazole structures. arkat-usa.org The importance of the 4-iodo-pyrazole scaffold is further underscored by its use as a key intermediate in the synthesis of pharmaceuticals like Crizotinib, where 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial precursor. researchgate.net Therefore, this compound serves as a readily available and highly reactive starting material for the synthesis of a diverse range of advanced heterocyclic systems with potential applications in medicine and material science. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyl-4-iodo-1H-pyrazole |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole |
| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine |
| Acarbose |
| Crizotinib |
Building Block for Functional Materials
The compound this compound serves as a crucial and versatile building block in the synthesis of functional materials. Its unique structure, featuring a reactive carbon-iodine (C-I) bond on the pyrazole ring, makes it an ideal precursor for constructing more complex molecular architectures through various organic reactions.
Researchers have focused on developing efficient synthetic pathways to create a diverse library of substituted 1-acyl-4-iodo-1H-pyrazoles. A notable advancement is a room-temperature method involving the iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. This method provides a high-yielding and selective route to these valuable building blocks.
The primary utility of these iodinated pyrazoles lies in their application as intermediates in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, enabling reliable and efficient coupling transformations. This enhanced reactivity allows for the strategic introduction of a wide array of functional groups at the 4-position of the pyrazole core, which is essential for tuning the electronic and steric properties of the final materials.
Systematic studies have explored the scope of this methodology by incorporating various substituents at the 3 and 5 positions of the pyrazole ring. This research aims to understand the reaction's tolerance to different functional groups, thereby defining its applicability for creating a broad range of iodinated pyrazole building blocks for material science. The findings indicate that a variety of aryl and alkyl groups are well-tolerated, paving the way for the synthesis of a library of derivatives with tailored properties.
Detailed research findings on the synthesis of various substituted 1-acetyl-4-iodopyrazoles are presented below, illustrating the versatility of this building block.
Table 1: Synthesis of Substituted 1-Acetyl-4-iodopyrazoles
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 1-acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 95 |
| 2 | Phenyl | 4-EtO₂CC₆H₄ | 1-acetyl-3-phenyl-4-iodo-5-(4-ethoxycarbonylphenyl)-1H-pyrazole | 82 |
| 3 | Phenyl | n-Butyl | 1-acetyl-3-phenyl-5-butyl-4-iodo-1H-pyrazole | 92 |
The ability to generate this diverse range of substituted 4-iodopyrazoles underscores the importance of this compound as a foundational component for developing advanced functional materials with specific, pre-determined characteristics.
Computational and Theoretical Studies of 1 Acetyl 4 Iodo 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.
Electronic Structure Analysis
The electronic structure of 1-acetyl-4-iodo-1H-pyrazole is defined by the interplay between the aromatic pyrazole (B372694) ring, the electron-withdrawing acetyl group at the N1 position, and the halogen substituent at the C4 position. DFT calculations performed on the parent compound, 4-iodo-1H-pyrazole, provide a foundational understanding. researchgate.net
Geometry optimization of 4-halogenated pyrazoles has been carried out using DFT with the ωB97XD hybrid density functional. researchgate.net For the iodine atom, the dhf-ECP small core effective core potential is employed. researchgate.net These studies allow for the calculation of various electronic properties. The introduction of an acetyl group to the N1 position significantly modulates these properties. As an electron-withdrawing group, the acetyl function decreases the electron density of the pyrazole ring, influencing its aromaticity and the energies of its frontier molecular orbitals (HOMO and LUMO). This reduction in electron density can impact the molecule's ability to engage in certain electrophilic substitution reactions while potentially enhancing its capacity for nucleophilic attack.
| Compound | Calculated Dipole Moment (D) |
|---|---|
| 4-fluoro-1H-pyrazole | 0.17 |
| 4-chloro-1H-pyrazole | 1.80 |
| 4-bromo-1H-pyrazole | 1.97 |
| 4-iodo-1H-pyrazole | 2.18 |
Reactivity Predictions
Theoretical calculations are crucial for predicting the reactivity of this compound. The iodine atom at the C4 position is a key functional group, making the C-I bond a primary site for reactions such as palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Heck reactions). arkat-usa.org The success of these reactions depends on the reactivity of the C-I bond. Computational models can predict the bond dissociation energy and the susceptibility of the carbon atom to oxidative addition, a critical step in many catalytic cycles.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design. researchgate.netnih.gov
Ligand-Protein Interactions in Biological Systems
Molecular docking studies on various pyrazole derivatives have revealed common interaction patterns within protein active sites. nih.govnih.gov Although specific studies on this compound are not detailed, inferences can be drawn from analogs. Docking simulations place the ligand into the binding pocket of a receptor, and scoring functions estimate the binding affinity. alrasheedcol.edu.iq
Pyrazole scaffolds are known to form several types of interactions:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents can act as donors or acceptors.
Hydrophobic Interactions: Phenyl groups or other nonpolar substituents on the pyrazole core often engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Alanine. nih.gov
Pi-Stacking: The aromatic pyrazole ring can form π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.
Halogen Bonds: The iodine atom in this compound can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or sulfur in amino acid side chains.
For instance, docking studies of pyrazole derivatives into the active sites of protein kinases like VEGFR-2 have shown hydrogen bond interactions with residues such as Cys919 and Asp1046. nih.gov Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex and the dynamics of the interactions over time.
| Interaction Type | Potential Interacting Amino Acid Residues | Contributing Part of Pyrazole Scaffold |
|---|---|---|
| Hydrogen Bond | Asp, Asn, Arg, Cys, Thr, His | Ring Nitrogens, Carbonyl Oxygen |
| Hydrophobic/Van der Waals | Leu, Val, Ala, Pro, Ile | Pyrazole Ring, Substituents |
| Pi-Interactions (Pi-Pi, Pi-Alkyl) | Phe, Tyr, Trp | Aromatic Pyrazole Ring |
| Metal Coordination | His, Zn2+ ion | Ring Nitrogens, Sulfonamide groups |
Structure-Activity Relationship (SAR) Derivations
Computational studies are pivotal in developing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound in silico and predicting the effect on binding affinity, researchers can guide synthetic efforts. mdpi.com
For the pyrazole scaffold, SAR studies often explore modifications at several key positions: nih.gov
N1-substituent: The acetyl group at N1 is crucial. Replacing it with other groups (e.g., phenyl, alkyl, or more complex heterocycles) can significantly alter steric and electronic properties, affecting how the ligand fits into a binding pocket.
C4-substituent: The iodo group is a versatile handle for synthetic modification. SAR exploration would involve replacing iodine with various other groups via cross-coupling reactions to probe interactions in the corresponding region of the protein's active site. The size, polarity, and hydrogen-bonding capacity of this substituent are critical variables.
C3 and C5-substituents: Although unsubstituted in this case, adding groups at the C3 and C5 positions is a common strategy in pyrazole-based drug design to optimize potency and selectivity. nih.gov
Computational tools can generate quantitative structure-activity relationship (QSAR) models, which use calculated molecular descriptors to predict the biological activity of novel, unsynthesized analogs.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. For reactions involving pyrazoles, such as their synthesis or subsequent functionalization, DFT calculations can provide deep mechanistic insights.
For example, in the synthesis of substituted pyrazoles, computational models can help determine whether a reaction proceeds through a concerted or stepwise mechanism. In the case of the iodination of a pyrazole ring, DFT calculations can model the transition state of the electrophilic substitution, helping to explain the observed regioselectivity (i.e., why iodination occurs at the C4 position). A proposed mechanism for the iodine-catalyzed synthesis of 1H-pyrazoles suggests that iodine promotes the initial condensation between α,β-unsaturated carbonyl compounds and hydrazides. sci-hub.st Computational analysis of such proposed mechanisms can validate the energetic feasibility of each step, including the role of the catalyst. These methods allow researchers to explore hypothetical intermediates and transition states that are often too transient to be observed experimentally.
Future Directions and Emerging Research Avenues for 1 Acetyl 4 Iodo 1h Pyrazole
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Future research will likely prioritize the development of green and sustainable synthetic routes to 1-acetyl-4-iodo-1H-pyrazole and its derivatives. Traditional synthetic methods for pyrazoles often involve hazardous reagents and solvents. benthamdirect.com The focus will shift towards methodologies that align with the principles of green chemistry, aiming for higher efficiency, reduced environmental impact, and operational simplicity. nih.govresearchgate.net
Key areas of exploration will include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, thus minimizing waste. nih.govrsc.org
Use of Green Solvents and Catalysts: Research into utilizing water, ionic liquids, or deep eutectic solvents as reaction media will be crucial. thieme-connect.com Furthermore, the development of recyclable, non-toxic bio-organic, or nanoparticle-based catalysts could replace traditional hazardous ones. benthamdirect.comresearchgate.net
| Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Microwave/Ultrasound Assistance | Reduced reaction time, increased yields, potential for solvent-free reactions. nih.govrsc.org | Optimization of energy input and reaction conditions for the specific synthesis of this compound. |
| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental pollution. thieme-connect.com | Investigating the solubility and reactivity of precursors in various green solvent systems. |
| Biodegradable/Recyclable Catalysts | Minimized waste, lower environmental impact, cost-effectiveness. benthamdirect.com | Development of novel catalysts (e.g., bio-based, magnetic nanoparticles) tailored for pyrazole (B372694) synthesis. |
| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. rsc.org | Designing novel convergent synthetic pathways to build the molecule and its derivatives efficiently. |
Exploration of New Pharmacological Targets and Therapeutic Applications
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govglobalresearchonline.net The unique electronic and steric properties conferred by the acetyl and iodo substituents on this compound make it a prime candidate for screening against a variety of pharmacological targets.
Future research in this area will likely involve:
Target-Based Screening: Evaluating the compound's activity against specific enzymes and receptors known to be modulated by pyrazole derivatives. This includes protein kinases, monoamine oxidases (MAOs), and cannabinoid receptors. snv63.runih.gov
Phenotypic Screening: Assessing the compound's effects on various cancer cell lines, pathogenic microbes, and in models of inflammatory diseases. nih.gov The presence of the iodine atom may enhance potency or confer novel activities. chemimpex.com
Structure-Activity Relationship (SAR) Studies: The iodine atom at the C4 position is an excellent point for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. arkat-usa.org The acetyl group at N1 also influences the electronic properties and can be modified to fine-tune activity and pharmacokinetic properties. globalresearchonline.net
| Target Class | Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, CDKs | Oncology | Many pyrazole-scaffold inhibitors target kinases. snv63.ru |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory | Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative. nih.gov |
| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative Diseases | Pyrazoline derivatives have shown potent MAO inhibitory activity. nih.gov |
| Microbial Enzymes | DHFR, DNA gyrase | Infectious Diseases | Pyrazoles are known to possess broad-spectrum antimicrobial properties. mdpi.com |
| Cannabinoid Receptors | CB1, CB2 | Metabolic Disorders, Pain | Diaryl-pyrazoline derivatives are potent CB1 receptor modulators. nih.gov |
Integration into Advanced Materials and Nanotechnology
The application of pyrazole derivatives extends beyond pharmacology into materials science. mdpi.com Their unique electronic and coordination properties make them suitable for use in advanced materials. The this compound, with its aromatic core and reactive iodine atom, presents opportunities for integration into novel materials and nanotechnologies.
Emerging research avenues include:
Organic Light-Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives have been investigated as fluorescent materials and charge transporters in OLEDs. tandfonline.comresearchgate.net Future work could explore the synthesis of conjugated polymers or dendrimers derived from this compound for use in solution-processable OLEDs.
Sensors: The pyrazole ring can act as a ligand for metal ions. Derivatives could be developed as fluorescent chemosensors for detecting specific ions or molecules. mdpi.com
Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, creating drug delivery systems with enhanced targeting or imaging capabilities. nih.gov The high atomic number of iodine could also be exploited for applications in medical imaging.
Combinatorial Chemistry and High-Throughput Screening of Derivatives
The structure of this compound is highly amenable to combinatorial chemistry, a key strategy in modern drug discovery. nih.gov High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify "hits" against specific biological targets. bmglabtech.com
Future directions in this domain will focus on:
Library Synthesis: Using the 4-iodo position as a versatile anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to rapidly generate a large and diverse library of derivatives. arkat-usa.org Modifications of the N1-acetyl group would add another layer of diversity.
HTS Campaigns: Screening these newly synthesized libraries against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel lead compounds for drug development. snv63.runih.gov
Integration with AI and Machine Learning: Utilizing computational models to predict the activity of virtual derivatives, thereby prioritizing the synthesis of compounds with the highest probability of success and accelerating the discovery process. researchgate.net
In-depth Toxicological and Environmental Impact Assessments (Preclinical Stage)
Before any promising derivative of this compound can be considered for therapeutic or industrial use, a thorough evaluation of its safety profile is essential. nih.gov In-depth preclinical toxicological and environmental impact assessments are critical future steps.
This research will necessitate:
In Vitro Toxicology: A battery of tests to assess cytotoxicity, genotoxicity (e.g., Ames test), and specific organ toxicity using relevant cell lines.
In Vivo Toxicology: If warranted by in vitro results, studies in animal models to determine acute and chronic toxicity, establish dose-response relationships, and identify potential target organs for adverse effects. altasciences.com
Pharmacokinetic (ADMET) Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, often using in silico and in vitro models, to identify potential liabilities. researchgate.net
Environmental Fate and Ecotoxicology: Studies to determine the biodegradability, soil mobility, and potential for bioaccumulation of the compound and its derivatives. The presence of a halogen atom necessitates careful evaluation of its environmental persistence and potential to form halogenated byproducts.
Q & A
Q. What are the key synthetic methodologies for preparing 1-acetyl-4-iodo-1H-pyrazole, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
- Acetylation : Reacting 4-iodo-1H-pyrazole with acetylating agents (e.g., acetic anhydride) under basic conditions (e.g., pyridine) at 60–80°C for 4–6 hours .
- Iodination : Direct iodination using molecular iodine (I₂) with catalysts like CuI or K₂CO₃ in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C). Optimizing stoichiometry (1.2–1.5 equiv I₂) minimizes byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Standardized Protocols : Use anhydrous solvents (DMF, DMSO) and rigorously control moisture.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of iodide intermediates .
- Analytical Cross-Validation : Compare NMR and HPLC data with published spectra (e.g., DOI:10.1007/s11164-015-2292-y) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during iodination of acetyl-substituted pyrazoles?
Regioselective iodination at the 4-position is influenced by:
- Steric Effects : Bulky acetyl groups direct iodination to less hindered positions.
- Catalytic Systems : Molecular iodine with K₂CO₃ enhances electrophilic substitution at electron-rich positions .
- Computational Modeling : DFT calculations predict favorable transition states for iodination at the 4-position (ΔG‡ ~25 kcal/mol) .
Q. How do electronic effects of the acetyl group influence the reactivity of 4-iodo-1H-pyrazole in cross-coupling reactions?
- Electron-Withdrawing Acetyl Group : Reduces electron density at the pyrazole ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids (2.0 equiv) in THF/H₂O (3:1) at 80°C for 24 hours .
- Competing Pathways : The acetyl group may participate in side reactions (e.g., hydrolysis under basic conditions). Stabilize with pH 7–8 buffers during coupling .
Q. What computational methods validate the stability and tautomeric forms of this compound?
Q. How can researchers resolve contradictions in reported spectral data for iodinated pyrazoles?
- Multi-Technique Validation : Combine XRD (definitive structure), NMR (solution-state), and IR (functional groups) to cross-verify assignments .
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track signal splitting in NMR .
Methodological Considerations
- Reaction Optimization : Design of Experiments (DoE) with variables like temperature, catalyst loading, and solvent polarity identifies optimal conditions .
- Byproduct Analysis : LC-MS monitors intermediates (e.g., di-iodinated byproducts) to refine purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
